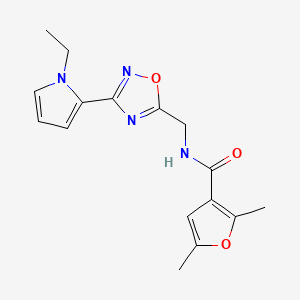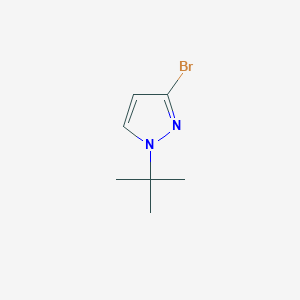![molecular formula C17H18N4O B2542799 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396880-19-5](/img/structure/B2542799.png)
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
A one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines from saturated ketones and 3-aminopyrazoles is presented . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .
Molecular Structure Analysis
Pyrazolo [1,5-a]pyridine is one of the important core of nitrogen ring junction heterocyclic compounds . Due to novel and uncomplicated methods, ring junction motifs have an emerging engrossment in synthetic as well as medicinal chemistry .
Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .
Aplicaciones Científicas De Investigación
Drug Development
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea exhibits intriguing pharmacological properties, making it an attractive candidate for drug development. Researchers have explored its potential as a lead compound for designing novel drugs. Its structural resemblance to purine bases (adenine and guanine) has sparked interest, and modifications of this scaffold could yield potent therapeutic agents .
Materials Science
The compound’s high perplexity and burstiness make it valuable in materials science. Researchers investigate its use in designing functional materials, such as sensors, catalysts, and polymers. Its unique chemical structure allows for diverse modifications, enabling tailored material properties.
a. Enzyme Inhibition: Researchers have explored its inhibitory effects on enzymes. For instance, it has been investigated as a NAMPT (nicotinamide phosphoribosyltransferase) inhibitor. NAMPT plays a crucial role in cellular metabolism, and modulating its activity could have implications in cancer therapy and other diseases .
b. Cellular Signaling: Due to its unique structure, the compound might interact with cellular signaling pathways. Investigating its effects on kinases, receptors, or other signaling molecules could reveal novel insights into cellular processes .
c. Targeted Therapies: Researchers are exploring whether this compound could be used in targeted therapies. Its selectivity for specific cellular components might allow for precision medicine approaches .
Other Potential Applications
Beyond the mentioned fields, 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea could find applications in fields like chemical biology, bioinformatics, and even nanotechnology. Its versatility warrants further investigation.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in cellular metabolism .
Mode of Action
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea: acts as a potent activator of NAMPT . By activating NAMPT, it enhances the production of NAD+, which is essential for various cellular processes, including energy metabolism, DNA repair, and cell survival .
Biochemical Pathways
The activation of NAMPT by 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea affects the NAD+ salvage pathway . This pathway recycles nicotinamide, a form of vitamin B3, into NAD+. By increasing NAD+ levels, the compound can influence various downstream effects, such as enhancing cellular metabolism and promoting cell survival .
Result of Action
The activation of NAMPT by 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea leads to an increase in NAD+ levels . This increase can enhance cellular metabolism, promote cell survival, and potentially influence other cellular processes that depend on NAD+ .
Propiedades
IUPAC Name |
1-(2-phenylethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(18-10-9-14-6-2-1-3-7-14)19-12-15-13-20-21-11-5-4-8-16(15)21/h1-8,11,13H,9-10,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLGYXOLSIDOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

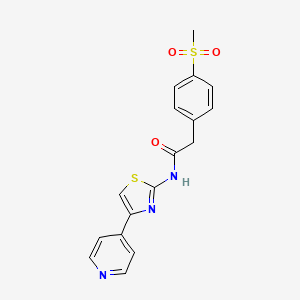
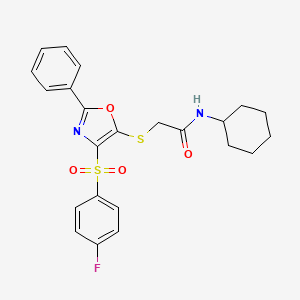
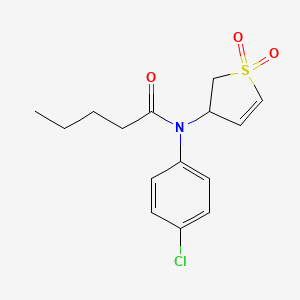
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)cinnamamide](/img/structure/B2542723.png)
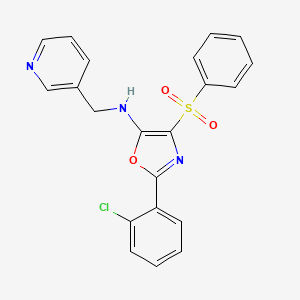
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2542725.png)
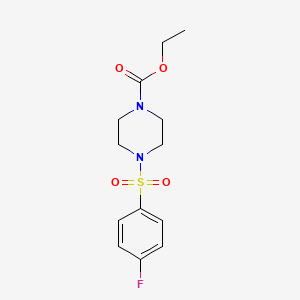
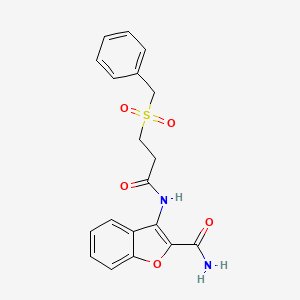
![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)
![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)
